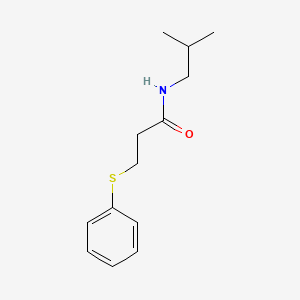
N-isobutyl-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-3-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
N-isobutyl-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-isobutyl-3-(phenylthio)propanamide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(phenylthio)propanamide involves the inhibition of various enzymes and signaling pathways. N-isobutyl-3-(phenylthio)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. These mechanisms of action contribute to the anti-inflammatory and anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide.
Biochemical and Physiological Effects:
N-isobutyl-3-(phenylthio)propanamide has various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-isobutyl-3-(phenylthio)propanamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-isobutyl-3-(phenylthio)propanamide in lab experiments is its relatively simple synthesis method. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-isobutyl-3-(phenylthio)propanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are numerous future directions for the investigation of N-isobutyl-3-(phenylthio)propanamide. One potential avenue of research is the development of N-isobutyl-3-(phenylthio)propanamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new cancer therapies. Finally, the antimicrobial properties of N-isobutyl-3-(phenylthio)propanamide could be further explored for the development of new antibiotics.
Conclusion:
In conclusion, N-isobutyl-3-(phenylthio)propanamide is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for further investigation. The synthesis method of N-isobutyl-3-(phenylthio)propanamide is relatively simple, and it has been shown to have low toxicity in animal models. Future research into the various applications of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-isobutyl-3-(phenylthio)propanamide involves the reaction between isobutyryl chloride and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of N-isobutyl-N'-phenylthiourea, which is then further reacted with acrylonitrile to produce N-isobutyl-3-(phenylthio)propanamide. The synthesis of N-isobutyl-3-(phenylthio)propanamide is a relatively simple process and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-(2-methylpropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11(2)10-14-13(15)8-9-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRKHQVZALESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(phenylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
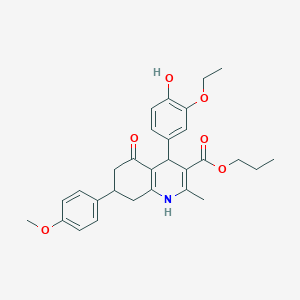

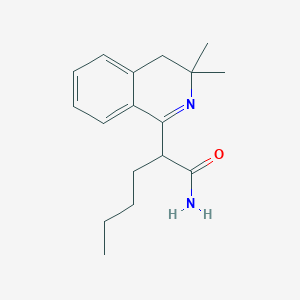
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
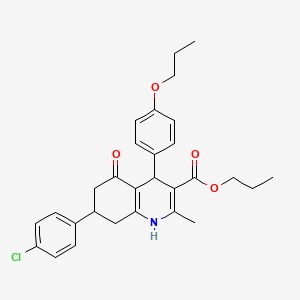
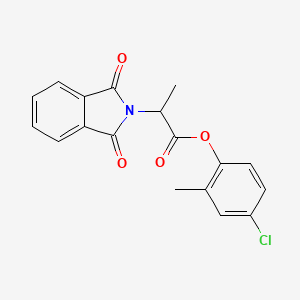
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
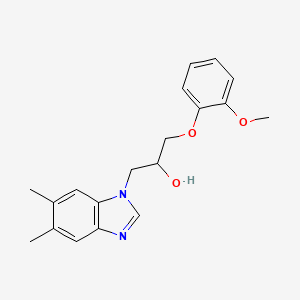
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
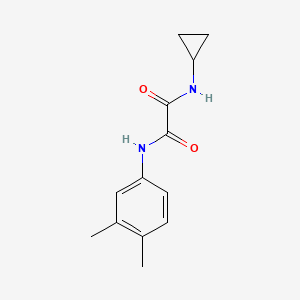
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)